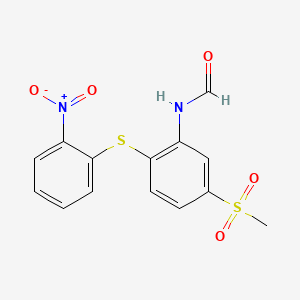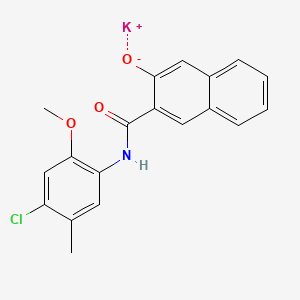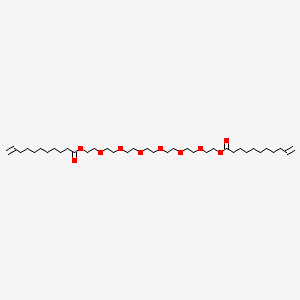
1-(Decylthio)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Decylthio)-2-propanol is an organic compound characterized by a decylthio group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Decylthio)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 1-chlorodecane with sodium thiopropoxide in an alcohol solvent. The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Decylthio)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Acidic or basic catalysts facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Decylthio)-2-propanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research explores its use in drug development and delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Decylthio)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The decylthio group can modulate the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
- 1-(Octylthio)-2-propanol
- 1-(Dodecylthio)-2-propanol
- 1-(Hexylthio)-2-propanol
Comparison: 1-(Decylthio)-2-propanol is unique due to its specific chain length, which affects its physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity profiles.
Propiedades
Número CAS |
97209-98-8 |
|---|---|
Fórmula molecular |
C13H28OS |
Peso molecular |
232.43 g/mol |
Nombre IUPAC |
1-decylsulfanylpropan-2-ol |
InChI |
InChI=1S/C13H28OS/c1-3-4-5-6-7-8-9-10-11-15-12-13(2)14/h13-14H,3-12H2,1-2H3 |
Clave InChI |
JNQKSQLFNIKFMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


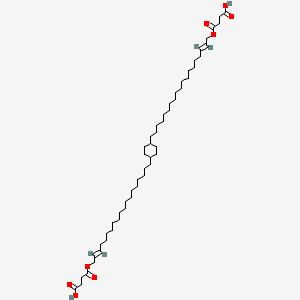
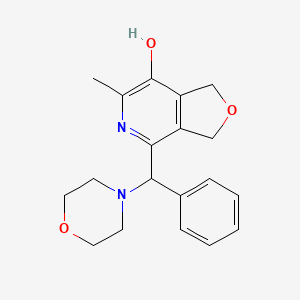
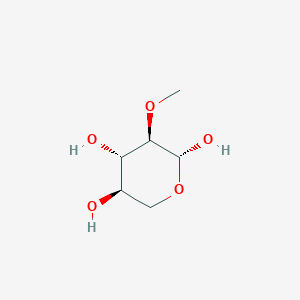
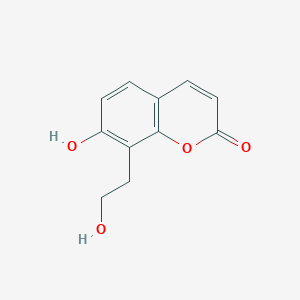
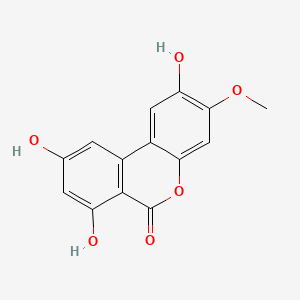

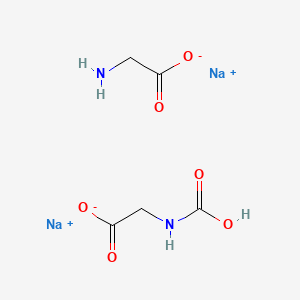
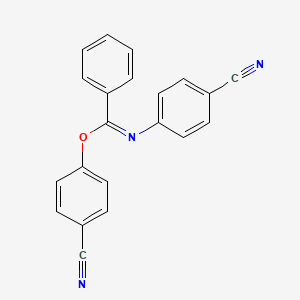
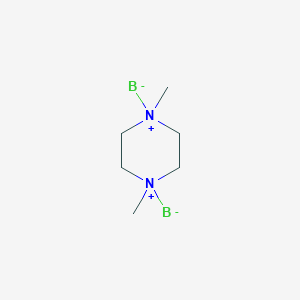
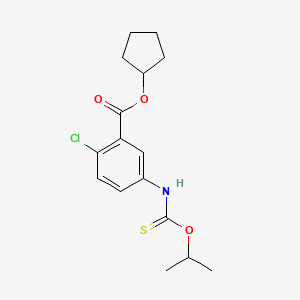
![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)
